Curvularin

概要

説明

作用機序

クルブラリンは、有糸分裂紡錘体の形成を阻害することによって細胞分裂を阻害します . それは、誘導型一酸化窒素合成酵素依存性一酸化窒素産生の転写ベースの強力な選択的阻害剤として作用し、ヤヌスキナーゼ-STAT経路に影響を与えます . このメカニズムは、その抗炎症効果と細胞毒性効果に貢献しています。

6. 類似の化合物との比較

クルブラリンは、レゾルシニル酸ラクトンとジヒドロキシフェニル酢酸ラクトンを含む、天然に存在する相同なマクロライドのユニークなファミリーの一部です . 類似の化合物には以下が含まれます。

デヒドロクルブラリン: 一酸化窒素阻害活性を高めたクルブラリンの酸化型.

スマラクチンA-D: まれな11員環マクロライド骨格を持つクルブラリン型マクロライド.

クルブラリア・ハワドリド: 一酸化窒素産生に対する阻害活性を有する、ダクチロクテニウム・エジプチュームの葉から単離された化合物.

クルブラリンの独自性は、有糸分裂紡錘体の形成の特異的な阻害と、ヤヌスキナーゼ-STAT経路に対する選択的行動にあり、他の類似のマクロライドとは異なります .

準備方法

クルブラリンは、特定の菌株の菌類を使用して発酵により合成できます。 例えば、ペニシリウム・スマトレンセは、28℃で4日間、寒天麦芽エキス培地で培養できます . 発酵プロセスには、菌類培養物からのクルブラリン誘導体の単離および精製が含まれます。 この化合物は、ジメチルスルホキシド、クロロホルム、ジクロロメタンなどの溶媒にも溶解できます .

化学反応の分析

クルブラリンは、次のようなさまざまな化学反応を起こします。

酸化: クルブラリンは酸化されてデヒドロクルブラリンを生成することができ、これは一酸化窒素産生に対して有意な阻害活性を示します.

還元: 還元反応はラクトン環を修飾して、化合物の生物学的活性を変化させる可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物は、生物学的活性が変化したさまざまなクルブラリン誘導体です .

4. 科学研究への応用

クルブラリンは、科学研究で幅広い用途があります。

化学: クルブラリンとその誘導体は、その独自の化学構造と反応性について研究されています。

生物学: この化合物は、抗菌性と抗炎症性を示すため、生物学的研究の対象となっています.

科学的研究の応用

Curvularin has a wide range of scientific research applications:

Chemistry: this compound and its derivatives are studied for their unique chemical structures and reactivity.

Industry: This compound is used in the production of bioherbicides and enzymes of industrial value.

類似化合物との比較

Curvularin is part of a unique family of naturally occurring homologous macrolides, including resorcinylic acid lactones and dihydroxyphenylacetic acid lactones . Similar compounds include:

Dehydrothis compound: An oxidized form of this compound with enhanced nitric oxide inhibition activity.

Sumalactones A-D: This compound-type macrolides with rare 11-membered macrolide skeletons.

Curvularia hawadride: A compound isolated from the leaves of Dactyloctenium aegyptium with inhibitory activity on nitric oxide production.

This compound’s uniqueness lies in its specific inhibition of mitotic spindle formation and its selective action on the Janus tyrosine kinase-STAT pathway, distinguishing it from other similar macrolides .

特性

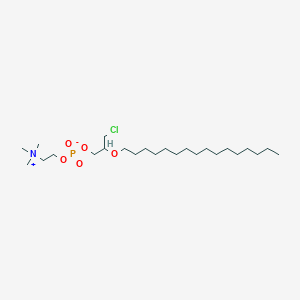

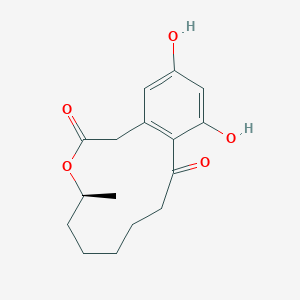

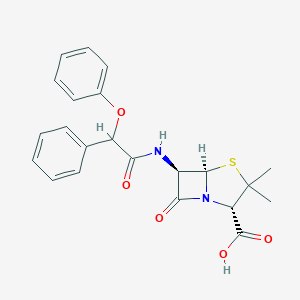

IUPAC Name |

13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,17,19H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUIGYAPSXCJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10140-70-2 | |

| Record name | Curvularin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of curvularin?

A1: this compound exhibits its biological activity primarily by acting as a spindle poison, disrupting the assembly of microtubules, which are crucial components of the mitotic spindle during cell division. [] This disruption leads to cell cycle arrest, primarily in the metaphase stage. []

Q2: How does this compound's interaction with microtubules differ from other spindle poisons?

A2: Unlike some spindle poisons that completely depolymerize microtubules, this compound and its derivative 8-dehydrothis compound have been observed to induce unique spindle morphologies in sea urchin embryos. This compound causes the formation of barrel-shaped spindles, while 8-dehydrothis compound leads to miniature spindles. This suggests a more nuanced interaction with tubulin molecules, potentially affecting their dynamic equilibrium. []

Q3: What are the downstream effects of this compound's interaction with its target?

A3: By disrupting microtubule assembly and arresting cell division, this compound exhibits cytotoxic effects against various cancer cell lines. [, , , , , , ] Additionally, it demonstrates anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound is represented by the molecular formula C16H20O5 and has a molecular weight of 292.33 g/mol. [, ]

Q5: What spectroscopic data is crucial for characterizing this compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is essential for determining the structure of this compound. [, , , , ] High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the molecular formula. [, , , , ] Additionally, circular dichroism (CD) spectroscopy is employed to establish the absolute configuration of this compound and its derivatives. [, , ] X-ray crystallography has been instrumental in elucidating the solid-state structures of this compound and its derivatives, revealing key structural features like the macrocyclic lactone ring conformation. [, , ]

Q6: How do structural modifications of this compound affect its biological activity?

A6: Research indicates that the macrocyclic lactone ring of this compound is crucial for its biological activity. [, ] Opening this ring significantly reduces anti-inflammatory activity. [] Furthermore, the presence and stereochemistry of substituents on the macrocyclic ring, especially at the C-11 and C-15 positions, have been shown to impact cytotoxicity. [, , , , ] For example, the introduction of a sulfur atom at C-11 or a double bond at C-10 significantly enhances the cytotoxic activity of this compound analogues. []

Q7: What is known about the stability of this compound under various conditions?

A7: While specific studies on the stability of this compound under different conditions are limited in the provided literature, it's known that the compound can undergo modifications like glucosidation and methylation through microbial transformation. [] These modifications highlight the potential for degradation or alteration of this compound's structure under specific environmental conditions or enzymatic activity.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), BEL-7402 (liver cancer), K562 (leukemia), and others have been employed to assess the cytotoxic effects of this compound and its derivatives. [, , , , ] Additionally, LPS-stimulated RAW264.7 macrophages are frequently used to evaluate the anti-inflammatory activity of this compound analogues by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. [, ]

Q9: Are there any in vivo studies demonstrating this compound's biological activity?

A9: Yes, this compound has been shown to reduce the in vivo virulence of Pseudomonas aeruginosa in Caenorhabditis elegans, highlighting its potential as an antimicrobial agent. [] Furthermore, in a mouse model of collagen-induced arthritis (CIA), this compound significantly reduced the expression of pro-inflammatory mediators, demonstrating its potential as a treatment for chronic inflammatory diseases. []

Q10: Has this compound been evaluated in clinical trials?

A10: Based on the provided literature, there is no mention of this compound being tested in clinical trials. Further research, particularly concerning safety and efficacy in human subjects, is needed to explore its therapeutic potential.

Q11: What are the environmental implications of this compound?

A12: this compound and its derivative α,β-dehydrothis compound exhibit phytotoxic effects. [, ] These compounds, produced by phytopathogenic fungi, can negatively impact plant growth and development, highlighting their ecological role and potential implications for agriculture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)